molecular formula C14H12N2O2S B3132492 Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate CAS No. 369654-33-1

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate

Cat. No.: B3132492
CAS No.: 369654-33-1
M. Wt: 272.32 g/mol
InChI Key: BAFIEWUWVDMVSV-UHFFFAOYSA-N
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Description

  • Purity : >98.0% (determined by gas chromatography)

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate is explored for its synthesis and chemical properties. For instance, studies have examined the fluorescence properties of similar compounds such as Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (Guo Pusheng, 2009). Additionally, the complexation of disperse dyes derived from thiophene with various metals, including compounds similar to this compound, has been studied for application properties on different fabrics (Isaac Oluwatobi Abolude et al., 2021).

Structural Analysis

The structural analysis of compounds akin to this compound is significant in research. For instance, the hydrogen-bonded supramolecular structures in compounds such as Ethyl 5-amino-1-aryl-1H-imidazole-4-carboxylates have been explored in various dimensions, providing insights into their molecular arrangements (M. Costa et al., 2007).

Antimicrobial Activities

The antimicrobial activities of derivatives of thiophene compounds, including those related to this compound, have been investigated. For instance, various substituted thiophenes have demonstrated promising antimicrobial activities (A. Abu‐Hashem et al., 2011).

Biological and Pharmacological Activities

Research has also been conducted on the biological and pharmacological activities of similar compounds. For example, novel thiophene and benzothiophene derivatives, including compounds like this compound, have been synthesized and evaluated as anti-cancer agents (R. Mohareb et al., 2016).

Dyeing Performance on Fabrics

The dyeing performance of disperse dyes derived from thiophene, including those similar to this compound, has been assessed on polyester and nylon fabrics. These dyes have shown various shades and fastness properties (O. Iyun et al., 2015).

Properties

IUPAC Name

ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-2-18-14(17)12-11(9-6-4-3-5-7-9)10(8-15)13(16)19-12/h3-7H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFIEWUWVDMVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)N)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 2
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 3
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 4
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 5
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate
Reactant of Route 6
Ethyl 5-amino-4-cyano-3-phenylthiophene-2-carboxylate

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